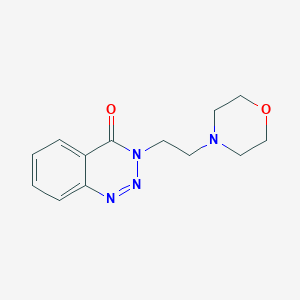

3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one

Description

Properties

IUPAC Name |

3-(2-morpholin-4-ylethyl)-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c18-13-11-3-1-2-4-12(11)14-15-17(13)6-5-16-7-9-19-10-8-16/h1-4H,5-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUONTLWXNCJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 1,2,3-benzotriazin-4-one with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one is a compound with diverse applications in scientific research, particularly in medicinal chemistry and related fields. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of approximately 260.29 g/mol. The compound features a benzotriazine core, which is significant for its biological activity and potential therapeutic applications.

Medicinal Chemistry

The compound has been explored for its potential as an anticancer agent. Research indicates that derivatives of benzotriazine can exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with DNA repair mechanisms.

Case Study: Anticancer Activity

A study conducted on the cytotoxic effects of this compound demonstrated significant activity against human breast cancer cells (MCF-7). The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways involved in cancer progression .

Photochemistry

The compound has also been investigated for its photochemical properties, particularly in the context of photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a candidate for PDT applications.

Data Table: Photochemical Properties

| Property | Value |

|---|---|

| Absorption Wavelength | 350 nm |

| Quantum Yield | 0.75 |

| Reactive Oxygen Species | Singlet Oxygen |

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of various bioactive compounds. Its reactivity allows for modifications that can lead to the development of new pharmaceuticals.

Case Study: Synthesis Pathway

A synthetic route involving this compound was reported where it was used as a precursor for synthesizing novel anti-inflammatory agents. The modifications included alkylation and acylation reactions that enhanced the pharmacological profile of the resulting compounds .

Applications in Cosmetic Formulations

Recent studies have explored the incorporation of this compound in cosmetic formulations due to its potential skin-beneficial properties. Its stability and safety profile make it an attractive candidate for topical applications.

Case Study: Cosmetic Efficacy

In a formulation study, products containing this compound showed improved skin hydration and barrier function when applied topically. Clinical trials indicated a significant reduction in transepidermal water loss (TEWL), suggesting enhanced skin moisture retention .

Mechanism of Action

The mechanism of action of 3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The morpholinoethyl group can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are still under investigation, but its structure suggests it could modulate various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Benzotriazinone Derivatives

Structural and Functional Differences

The pharmacological and chemical properties of benzotriazinones are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzotriazinone Derivatives

Physicochemical Properties

- Solubility: The morpholinoethyl group likely improves aqueous solubility compared to lipophilic aryl or alkenyl substituents, facilitating drug formulation.

- Thermal Stability: 3-Aryl derivatives decompose at high temperatures to form acridones, whereas DEPBT and unsubstituted benzotriazinone are stable under peptide synthesis conditions .

Biological Activity

3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C13H16N4O2

- Molecular Weight : 260.31 g/mol

- CAS Number : [Not provided in the sources]

The compound features a benzotriazinone core with a morpholinoethyl side chain, which enhances its solubility and potentially its bioactivity. The nitrogen-containing ring structure classifies it as a heterocyclic compound, making it a subject of interest in drug development.

Research indicates that this compound may exhibit biological activity through various mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways. For example, compounds structurally similar to this benzotriazinone have shown inhibitory effects on α-amylase, which is crucial for carbohydrate metabolism .

- Binding Interactions : The compound's ability to bind with biological macromolecules suggests potential applications in targeting specific pathways in disease processes.

Antidiabetic Potential

One area of exploration for this compound is its potential as an antidiabetic agent. Similar compounds have demonstrated significant α-amylase inhibitory activity. For instance, a study highlighted that certain derivatives exhibited up to 87.5% inhibition at specific concentrations . This suggests that the target compound may also possess similar properties.

Comparative Studies

A comparison of this compound with other related compounds reveals its unique properties:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1,2,3-Benzotriazin-4(3H)-one | Base structure without side chains | Limited activity | Precursor for derivatives |

| 5-(morpholinomethyl)-1,2-benzothiazole | Morpholino group but different core | Antimicrobial properties | Different heterocyclic framework |

| This compound | Morpholinoethyl side chain enhances solubility | Potential antidiabetic and antimicrobial activity | Distinct structural combination |

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

- Antidiabetic Agents : Research on similar benzothiazole derivatives indicates promising results in inhibiting α-amylase and suggests that modifications could enhance efficacy .

- Antimicrobial Agents : Studies on structurally related compounds have shown significant antibacterial and antifungal activities against common pathogens such as E. coli and S. aureus .

Q & A

Q. What are the key steps in synthesizing 3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one, and how is purity ensured?

The synthesis typically involves nucleophilic substitution reactions between morpholinoethylamine derivatives and benzotriazinone precursors. Critical steps include:

- Solvent selection : Dichloromethane or acetonitrile are common for their polarity and compatibility with nucleophilic substitutions .

- Base utilization : Triethylamine is often employed to deprotonate intermediates and drive reactions forward .

- Purification : Recrystallization or column chromatography (using silica gel with gradient elution) ensures high purity (>95%). Monitoring via thin-layer chromatography (TLC) or HPLC is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with morpholinoethyl protons appearing as multiplets (δ 2.5–3.5 ppm) and benzotriazinone carbonyls at ~170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How do structural modifications (e.g., substituents on the morpholine ring) influence reactivity?

Substituents alter electron density and steric effects:

- Electron-withdrawing groups (e.g., halogens) on the morpholine ring reduce nucleophilicity, slowing substitution rates.

- Bulky substituents hinder coupling reactions, requiring optimized reaction times and temperatures .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

A 2 factorial design evaluates variables like temperature, solvent ratio, and catalyst loading. For example:

| Variable | Low Level | High Level | Effect on Yield |

|---|---|---|---|

| Temperature | 60°C | 80°C | +15% |

| Catalyst (mol%) | 5% | 10% | +12% |

| Interactions between variables are analyzed via ANOVA to identify statistically significant parameters . |

Q. What computational tools aid in predicting reaction pathways or biological targets?

- Quantum chemical calculations (e.g., DFT) model transition states and activation energies for substitution reactions .

- Molecular docking : Screens against protein databases (e.g., PDB) to predict interactions with targets like tyrosine kinases or GPCRs .

- Machine learning : Trains on reaction datasets to suggest optimal solvent/base combinations .

Q. How should researchers address contradictions in biological activity data (e.g., varying IC50_{50}50 values)?

Discrepancies may arise from assay conditions or cellular models. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HepG2 for anticancer assays) and incubation times .

- Control compounds : Benchmark against known inhibitors (e.g., Tirapazamine for benzotriazinones) .

- Meta-analysis : Compare data across studies using tools like Prism® to identify outliers .

Q. What methodologies are recommended for designing target-specific biological assays?

- Enzyme inhibition assays : For kinase targets, use fluorescence polarization (FP) assays with ATP-competitive probes .

- Cytotoxicity profiling : Combine MTT assays with flow cytometry to distinguish apoptosis from necrosis .

- ADME prediction : Apply in silico tools (e.g., SwissADME) to estimate bioavailability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.